molecular formula C10H10N2O3 B1639420 ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 34020-22-9

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B1639420
CAS RN: 34020-22-9
M. Wt: 206.2 g/mol
InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)propionate is a related compound that can be used as a flavoring agent in the food industry . It’s a synthetic compound with a fruity, pineapple-like aroma .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(2-furyl)acrylic acids and their derivatives, has been reported. These compounds can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .


Chemical Reactions Analysis

Furan platform chemicals (FPCs), which include furfural and 5-hydroxy-methylfurfural, are directly available from biomass and can be used to synthesize a wide range of compounds . The specific reactions involving “ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate” would need to be investigated.

Scientific Research Applications

Synthesis and Activity Evaluation

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate derivatives have been synthesized and evaluated for various activities. Kumaraswamy et al. (2008) studied the antimicrobial and other biological activities of certain pyrazole derivatives. This research highlighted the potential of these compounds in the development of new antimicrobial agents (Kumaraswamy et al., 2008).

Fungicidal Activity

Ahmed et al. (2019) designed and synthesized new pyrazole derivatives containing 5-phenyl-2-furan and evaluated their fungicidal activity. One compound, in particular, showed significant activity against various fungi, suggesting these derivatives as promising lead compounds for fungicidal applications (Ahmed et al., 2019).

Synthesis in Pesticide Production

Yeming Ju (2014) described the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in producing pesticides like chlorantraniliprole. This study offers insights into the practical applications of such derivatives in the agricultural sector (Yeming Ju, 2014).

Application in Transition Metal Complexes

Seubert et al. (2011) explored the coordination of a similar compound, ethyl-5(3)-methylpyrazole-3(5)-carboxylate, to transition metal ions. This research could have implications in materials science and catalysis (Seubert et al., 2011).

Antibacterial and Antifungal Activities

El-Wahab et al. (2011) conducted a study on naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, demonstrating their promising antibacterial and antifungal effects. Such findings are crucial for developing new antimicrobial agents (El-Wahab et al., 2011).

properties

IUPAC Name

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBXAZEQDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 4
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.